8-Hydroxy Substituent Confers Distinct Hydrogen-Bond Donor Capacity vs. 8-Ethoxy and 8-Methoxy Analogs
The target compound bears an 8-hydroxy substituent capable of acting as a hydrogen-bond donor (HBD), whereas the closest commercial analogs—N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide and N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide—carry alkoxy groups that can only accept hydrogen bonds . This HBD capacity can be critical for target binding when the receptor pocket contains a complementary hydrogen-bond acceptor residue. In the broader triazolopyrazine class, the presence or absence of an HBD at the 8-position has been shown to alter P2X7 receptor antagonist potency by >10-fold [1].
| Evidence Dimension | Hydrogen-bond donor capacity at 8-position |
|---|---|
| Target Compound Data | 8-OH (HBD present) |
| Comparator Or Baseline | N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide (8-OEt; HBD absent) |
| Quantified Difference | Presence vs. absence of HBD; in P2X7 series, OH→OMe substitution reduced potency by >10-fold in some cases [1] |
| Conditions | Structural comparison; potency shift observed in P2X7 radioligand binding assays (class-level data) |
Why This Matters
For programs targeting a binding site that engages an 8-OH hydrogen-bond donor, the ethoxy or methoxy analog would be a poor surrogate, making the 8-hydroxy variant the required procurement choice to preserve SAR fidelity.
- [1] US Patent US9040534B2. [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators. Example compounds and SAR table. 2015. View Source
